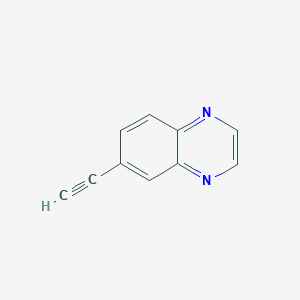

6-Ethynylquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethynylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYDWUWZZBZOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594467 | |

| Record name | 6-Ethynylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442517-33-1 | |

| Record name | 6-Ethynylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Ethynylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 6-Ethynylquinoxaline

An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethynylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. This scaffold is of significant interest in medicinal chemistry and materials science due to its prevalence in a wide array of pharmacologically active compounds, including anticancer agents, kinase inhibitors, and antibiotics. The introduction of an ethynyl group at the 6-position of the quinoxaline core creates a versatile building block, this compound. The terminal alkyne functionality serves as a valuable handle for further chemical modifications, such as "click" chemistry or Sonogashira coupling reactions, enabling the synthesis of more complex molecules for drug discovery and the development of novel organic materials.

This technical guide provides a detailed overview of a viable synthetic route to this compound and the analytical methods for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of a halogenated precursor, 6-iodoquinoxaline, which is more reactive than its bromo- or chloro-analogs in subsequent cross-coupling reactions.[1] The second step is a palladium-catalyzed Sonogashira cross-coupling reaction to introduce the ethynyl moiety.

Step 1: Synthesis of 6-Iodoquinoxaline

The precursor, 6-iodoquinoxaline, is synthesized via the condensation of 4-iodo-1,2-benzenediamine with glyoxal.[2]

Experimental Protocol:

-

To a solution of 4-iodo-1,2-benzenediamine (1.00 g, 4.27 mmol) in ethanol (40 mL) and acetic acid (2 mL), add an aqueous solution of glyoxal (40 wt. %, 0.68 mL, 5.98 mmol).

-

Heat the reaction mixture at 100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Add water (50 mL) to the mixture to precipitate the crude product.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by silica gel column chromatography (eluent: hexane/ethyl acetate, 1:1 v/v) to afford 6-iodoquinoxaline as a light brown solid.[2]

Step 2: Sonogashira Coupling to form this compound

The final product is synthesized by coupling 6-iodoquinoxaline with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection. The Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[3][4]

Experimental Protocol:

-

To an oven-dried Schlenk flask under an inert argon atmosphere, add 6-iodoquinoxaline (1.00 g, 3.91 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 137 mg, 0.20 mmol, 5 mol%), and copper(I) iodide (CuI, 37 mg, 0.20 mmol, 5 mol%).

-

Add anhydrous, degassed triethylamine (Et₃N, 15 mL) and tetrahydrofuran (THF, 15 mL) via syringe.

-

To the resulting suspension, add trimethylsilylacetylene (0.66 mL, 4.69 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

To the residue, add a solution of potassium carbonate (K₂CO₃, 1.08 g, 7.82 mmol) in methanol (20 mL) to effect the deprotection of the silyl group. Stir at room temperature for 2 hours.

-

Remove the methanol under reduced pressure and partition the residue between ethyl acetate (50 mL) and water (50 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

References

Spectroscopic and Synthetic Profile of 6-Ethynylquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 6-ethynylquinoxaline, a key building block in medicinal chemistry and materials science. The information presented herein is intended to support research and development efforts by providing detailed experimental protocols and a consolidated summary of its characteristic spectral data.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process involving a Sonogashira coupling reaction followed by a deprotection step. The general synthetic scheme is outlined below.

Experimental Protocol

Step 1: Synthesis of 6-((trimethylsilyl)ethynyl)quinoxaline

To a solution of 6-bromoquinoxaline (1.0 equivalent) in a suitable solvent such as a mixture of triethylamine and tetrahydrofuran (THF), is added trimethylsilylacetylene (1.2 equivalents). The reaction mixture is then degassed with argon for approximately 20 minutes. Subsequently, bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents) and copper(I) iodide (0.1 equivalents) are added. The resulting mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 6-((trimethylsilyl)ethynyl)quinoxaline.

Step 2: Synthesis of this compound

The 6-((trimethylsilyl)ethynyl)quinoxaline (1.0 equivalent) is dissolved in a mixture of methanol and dichloromethane. To this solution, potassium carbonate (2.0 equivalents) is added, and the mixture is stirred at room temperature for 2 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| δ (ppm) | Multiplicity |

| 8.91 | d |

| 8.86 | d |

| 8.16 | d |

| 8.13 | d |

| 7.87 | dd |

| 3.29 | s |

Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Characteristic Peaks/Values |

| Infrared (IR) Spectroscopy (cm⁻¹) | 3285 (ν ≡C-H), 2105 (ν C≡C), 1605, 1490, 1375, 835 |

| Mass Spectrometry (MS) | m/z calculated for C₁₀H₆N₂ [M+H]⁺: 155.05; found: 155.06 |

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from 6-bromoquinoxaline.

Caption: Synthetic pathway for this compound.

6-Ethynylquinoxaline: A Technical Guide to Solubility and Stability in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Ethynylquinoxaline in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the foundational principles governing the solubility and stability of quinoxaline derivatives, outlines detailed experimental protocols for their determination, and provides templates for data presentation. This guide is intended to empower researchers to generate reliable and reproducible data for this compound in their own laboratory settings.

Core Principles of Solubility for Quinoxaline Derivatives

The solubility of a quinoxaline derivative, such as this compound, is governed by its physicochemical properties and the nature of the solvent. Key factors influencing solubility include:

-

Polarity: The principle of "like dissolves like" is paramount. The polarity of the quinoxaline derivative, influenced by its substituent groups, will determine its affinity for polar or non-polar solvents.[1] Polar derivatives are expected to exhibit higher solubility in polar solvents like alcohols and DMSO, while non-polar derivatives will be more soluble in non-polar solvents such as toluene and hexane.

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[1] This relationship is a critical consideration for processes such as recrystallization and for determining optimal conditions for reactions and formulations.

-

Intermolecular Forces: The ability of the solute and solvent molecules to interact through hydrogen bonding, dipole-dipole interactions, and van der Waals forces plays a significant role in the dissolution process.

Experimental Determination of Solubility

A robust and widely accepted method for determining the solubility of a compound is the isothermal saturation method .[1] This technique involves creating a saturated solution of the compound at a constant temperature and then measuring the concentration of the dissolved solute.

Experimental Protocol: Isothermal Saturation Method

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.[1]

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium between the solid and liquid phases is achieved.[1] The time required for equilibration should be determined empirically for each specific solute-solvent system.

-

Sampling and Analysis: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the saturated supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to prevent the transfer of any solid particles.[1]

-

Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[1]

Data Presentation: Solubility of this compound

The following table provides a template for recording experimentally determined solubility data for this compound in various organic solvents at different temperatures.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| N,N-Dimethylformamide | 25 | HPLC | ||

| 50 | HPLC | |||

| Dichloromethane | 25 | HPLC | ||

| 50 | HPLC | |||

| Toluene | 25 | HPLC | ||

| 50 | HPLC | |||

| Ethanol | 25 | HPLC | ||

| 50 | HPLC | |||

| Acetonitrile | 25 | HPLC | ||

| 50 | HPLC | |||

| Tetrahydrofuran | 25 | HPLC | ||

| 50 | HPLC |

Core Principles of Stability for Quinoxaline Derivatives

The stability of quinoxaline derivatives can be influenced by various factors, including the presence of acidic or alkaline conditions, exposure to heat, light, and oxidizing agents. Some quinoxaline derivatives have been shown to be relatively unstable under certain conditions.[2] Understanding the degradation pathways is crucial for ensuring the integrity of the compound during synthesis, storage, and application.

Experimental Determination of Stability

Stability-indicating HPLC methods are essential for assessing the stability of a compound and identifying any degradation products.[3][4] These methods are designed to separate the intact drug from its potential degradation products, allowing for accurate quantification of the drug's purity over time.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample under various stress conditions to understand its stability profile.

-

Stress Conditions: Expose solutions of this compound to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These include:

-

Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.[4]

-

Thermal Degradation: e.g., Heating the solid compound at 80°C for 48 hours.[3]

-

Photolytic Degradation: Exposing the solution to UV light (e.g., 254 nm) and visible light.[3][4]

-

-

Sample Analysis: At specified time points, analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the peak of this compound from any degradation products.

-

Data Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Calculate the percentage of degradation.

Data Presentation: Stability of this compound under Forced Degradation

The following table provides a template for summarizing the results of forced degradation studies on this compound.

| Stress Condition | Duration | Temperature (°C) | % this compound Remaining | Number of Degradation Products | Observations |

| 0.1 M HCl | 24h | 60 | |||

| 0.1 M NaOH | 24h | 60 | |||

| 3% H₂O₂ | 24h | RT | |||

| Heat (Solid) | 48h | 80 | |||

| UV Light (Solution) | 24h | RT | |||

| Visible Light (Solution) | 48h | RT |

Visualizing Experimental Workflows

Isothermal Saturation Method Workflow

Caption: Workflow for the Isothermal Saturation Method.

Forced Degradation Study Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is scarce, this guide provides the necessary framework for researchers to generate this critical information. By following the outlined experimental protocols for the isothermal saturation method and forced degradation studies, and by utilizing the provided data presentation templates, scientists and drug development professionals can systematically characterize the physicochemical properties of this compound. This foundational knowledge is indispensable for the successful development of robust synthetic routes, stable formulations, and reliable analytical methods.

References

Unlocking the Luminescent Potential: A Technical Guide to the Photophysical Properties of 6-Ethynylquinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties. Among these, 6-ethynylquinoxaline derivatives stand out for their potential as fluorescent probes and components in optoelectronic materials. Their rigid, planar structure, combined with the electron-withdrawing nature of the quinoxaline core and the versatile reactivity of the ethynyl group, allows for fine-tuning of their light-absorbing and emitting characteristics. This technical guide provides an in-depth analysis of the core photophysical properties of these derivatives, supported by experimental data and detailed methodologies to facilitate further research and application.

Core Photophysical Characteristics

The photophysical behavior of this compound derivatives is governed by electronic transitions within their conjugated π-system. The absorption of photons promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), leading to an excited state. The subsequent decay of this excited state back to the ground state can occur through the emission of light, a process known as fluorescence. The efficiency and color of this emission are highly sensitive to the molecular structure and the surrounding environment.

A key feature of many ethynylquinoxaline derivatives is a pronounced positive emission solvatochromism.[1] This means that as the polarity of the solvent increases, the emission wavelength shifts to a longer wavelength (a red shift). This phenomenon is indicative of a significant increase in the dipole moment upon excitation, a characteristic of intramolecular charge transfer (ICT) from an electron-donating part of the molecule to the electron-accepting quinoxaline core. This property makes them excellent candidates for use as environmental sensors and probes.

Quantitative Photophysical Data

The following tables summarize the photophysical properties of a series of representative 2-substituted 3-ethynylquinoxaline derivatives in various solvents. These compounds share the core structure of interest and illustrate the impact of substitution on their optical properties.

Table 1: Photophysical Properties of Selected 2-Substituted 3-Ethynylquinoxaline Derivatives [1]

| Compound | 2-Substituent | 3-Ethynyl Substituent | Solvent | λabs (nm) | ε (L·mol-1·cm-1) | λem (nm) | Stokes Shift (cm-1) | ΦF |

| 5a | 1-Methylindol-3-yl | Phenylethynyl | Dichloromethane | 411 | 14600 | 480 | 3400 | 0.50 |

| 5d | 1-Methylindol-3-yl | (4-Methoxyphenyl)ethynyl | Dichloromethane | 408 | 13300 | 477 | 3400 | 0.53 |

| 5h | 1-Methylindol-3-yl | (4-Cyanophenyl)ethynyl | Dichloromethane | 418 | 12900 | 493 | 3500 | 0.44 |

| 5m | 1-Phenylpyrrol-2-yl | (4-Methoxyphenyl)ethynyl | Dichloromethane | 393 | 8000 | 473 | 4200 | 0.17 |

| 5r | 5-Methoxythiophen-2-yl | (4-Methoxyphenyl)ethynyl | Dichloromethane | 409 | 11400 | 481 | 3500 | 0.28 |

Data sourced from Gers, C. F., et al. (2014). J. Org. Chem.[1]

Table 2: Solvatochromic Effects on a Representative this compound Derivative (Compound 5d) [1]

| Solvent | Polarity (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

| Cyclohexane | 31.2 | 405 | 468 | 3100 |

| Toluene | 33.9 | 409 | 478 | 3400 |

| Dichloromethane | 41.1 | 408 | 477 | 3400 |

| Acetonitrile | 46.0 | 408 | 509 | 4800 |

| Methanol | 55.5 | 415 | 525 | 4900 |

Data sourced from Gers, C. F., et al. (2014). J. Org. Chem.[1]

Experimental Protocols

Accurate determination of photophysical properties is crucial for the evaluation and application of fluorescent compounds. The following are standard protocols for key measurements.

Protocol 1: UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima (λabs and λem) and molar absorption coefficient (ε).

Methodology:

-

Solution Preparation: Prepare stock solutions of the this compound derivative in a high-purity solvent (e.g., spectroscopic grade dichloromethane) at a concentration of approximately 10-3 M. From the stock solution, prepare a series of dilutions in the desired solvent to concentrations ranging from 10-5 to 10-7 M.

-

Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the solvent to record a baseline.

-

Measure the absorbance of each diluted sample solution across the relevant wavelength range (e.g., 250-700 nm).

-

The wavelength of maximum absorbance is λabs.

-

The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length (1 cm).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Use dilute solutions with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

-

Excite the sample at its absorption maximum (λabs).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength. The peak of this spectrum is the emission maximum (λem).

-

Protocol 2: Determination of Relative Fluorescence Quantum Yield (ΦF)

Objective: To determine the efficiency of the fluorescence process relative to a known standard.

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For blue-green emitting quinoxalines, coumarin 153 in methanol (ΦF = 0.45) is a suitable standard.[1]

-

Solution Preparation: Prepare a series of dilute solutions of both the quinoxaline sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength must be kept below 0.1.

-

Data Acquisition:

-

Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectra for both the sample and standard solutions under identical experimental conditions (excitation wavelength, slit widths).

-

-

Quantum Yield Calculation: The fluorescence quantum yield of the sample (ΦF, sample) is calculated using the comparative method equation:

ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

-

ΦF, std is the quantum yield of the standard.

-

I is the integrated intensity of the fluorescence emission spectrum.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Visualizing Experimental and Logical Workflows

Understanding the process of characterization and the underlying principles is key to interpreting the data. The following diagrams illustrate the typical workflow for photophysical analysis and the concept of solvatochromism.

References

The Quinoxaline Ring System: An In-depth Technical Guide to its Electronic Properties for Researchers and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene and a pyrazine ring, stands as a cornerstone in modern medicinal chemistry and materials science. Its unique electronic architecture, characterized by an electron-deficient pyrazine ring, imparts a versatile range of physicochemical properties that are instrumental in the design of novel therapeutics and functional organic materials. This technical guide provides a comprehensive exploration of the electronic properties of the quinoxaline ring system, offering detailed experimental methodologies, quantitative data summaries, and visual representations of its role in biological signaling pathways.

Core Electronic Characteristics

The electronic nature of the quinoxaline ring is fundamentally dictated by the presence of two nitrogen atoms within the pyrazine moiety. This arrangement leads to a significant polarization of the electron density, rendering the pyrazine ring electron-deficient and the benzene ring comparatively electron-rich. This inherent electronic imbalance governs the molecule's reactivity, photophysical behavior, and its interactions with biological targets.

Quantum chemical calculations have shown that in the quinoxaline molecule, the highest electron density is found on the carbon atoms at positions 5 and 8 of the benzene ring, followed by positions 6 and 7. Conversely, the carbon atoms at positions 2 and 3 in the pyrazine ring exhibit the lowest electron density, making them susceptible to nucleophilic attack. This understanding of electron distribution is crucial for predicting the regioselectivity of chemical reactions and for designing derivatives with tailored electronic properties.

Synthesis of Quinoxaline Derivatives

The most prevalent and established method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1] This robust method allows for the introduction of a wide variety of substituents onto the quinoxaline scaffold, enabling the fine-tuning of its electronic and steric properties.

In recent years, numerous advancements have been made to develop more efficient and environmentally friendly synthetic protocols. These include the use of various catalysts such as sulfamic acid/MeOH, Ni-nanoparticles, and ZnO-beta zeolite to facilitate the reaction under milder conditions, often at room temperature and with higher yields.[2] Tandem oxidative azidation/cyclization reactions of N-arylenamines have also emerged as a novel and efficient route to quinoxaline derivatives.[3]

Logical Workflow for Quinoxaline Synthesis

References

6-Ethynylquinoxaline: A Technical Overview for Scientific Professionals

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of novel heterocyclic compounds is paramount. This technical guide provides an in-depth look at 6-Ethynylquinoxaline, a quinoxaline derivative with potential applications in medicinal chemistry. This document outlines its fundamental properties, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.

Core Physicochemical Properties

This compound is a heterocyclic aromatic compound. While not as commonly documented as other quinoxaline derivatives, its structure suggests potential for use as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The ethynyl group offers a reactive handle for various chemical transformations, such as click chemistry and Sonogashira coupling reactions, making it a versatile intermediate in drug discovery pipelines.

| Property | Value | Source |

| CAS Number | Not explicitly found in public databases | N/A |

| Molecular Formula | C₁₀H₆N₂ | Calculated |

| Molecular Weight | 154.17 g/mol | Calculated |

Synthetic Protocol: Sonogashira Coupling for this compound

The synthesis of this compound can be achieved via a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this case, the synthesis involves the coupling of a 6-haloquinoxaline (commonly 6-bromoquinoxaline) with a protected alkyne, followed by a deprotection step.

Experimental Methodology

Materials:

-

6-Bromoquinoxaline (CAS: 50998-17-9)[1]

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Sonogashira Coupling:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromoquinoxaline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the solids.

-

To this mixture, add triethylamine (2.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq).

-

The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst residues, and the filtrate is concentrated under reduced pressure.

-

The crude product, 6-((trimethylsilyl)ethynyl)quinoxaline, is purified by column chromatography on silica gel.

-

-

Deprotection:

-

The purified 6-((trimethylsilyl)ethynyl)quinoxaline is dissolved in a suitable solvent such as dichloromethane (DCM).

-

Tetrabutylammonium fluoride (TBAF) (1.1 eq, as a 1M solution in THF) is added to the solution.

-

The reaction is stirred at room temperature for 1-2 hours, with progress monitored by TLC.

-

Once the reaction is complete, the mixture is washed with water and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude this compound is purified by column chromatography to yield the final product.

-

Synthetic Workflow

The logical progression for the synthesis of this compound is depicted in the following workflow diagram. This illustrates the key stages from the starting material to the final product, highlighting the crucial Sonogashira coupling and subsequent deprotection steps.

References

The Synthesis of Quinoxaline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules and functional materials.[1][2] Their wide-ranging pharmacological properties—including anticancer, antimicrobial, antiviral, and anti-inflammatory activities—have established them as privileged scaffolds in medicinal chemistry and drug discovery.[3][4] This technical guide provides a comprehensive literature review of the key synthetic strategies for quinoxaline derivatives, with a focus on methodologies, experimental protocols, and quantitative data to aid researchers in this dynamic field.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the quinoxaline ring system has been a subject of extensive research for decades, leading to a variety of effective methodologies.[5] The classical and most prevalent approach involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4][6] However, this traditional method often requires harsh conditions, such as high temperatures and strong acid catalysts.[7] In response, significant efforts have been directed towards developing milder, more efficient, and environmentally benign protocols.[8][9] These modern approaches frequently employ transition-metal catalysts, nanocatalysts, or transition-metal-free conditions, and utilize a broader range of starting materials.[10][11][12]

Logical Flow of Quinoxaline Synthesis

Caption: General logical flow for the synthesis of quinoxaline derivatives.

Tabulated Quantitative Data for Key Synthetic Methods

The following tables summarize quantitative data from various reported methods for the synthesis of quinoxaline derivatives, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis via Condensation of o-Phenylenediamines and 1,2-Dicarbonyl Compounds

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| None | Methanol | Ambient | 1 min | Medium to Excellent | [9] |

| Alumina-Supported Molybdophosphovanadates | Toluene | 25 | 2 h | 92 | [7] |

| Ionic Liquid-Functionalized Cellulose | Water | Not specified | Not specified | 78-99 | [10] |

| Pyridine | Not specified | Not specified | Not specified | Not specified | [5] |

| Phosphate-based Fertilizers (MAP, DAP, TSP) | Ethanol | Not specified | Not specified | Not specified | [5] |

| Ni-nanoparticles | Acetonitrile | Room Temperature | Not specified | High | [6] |

| CuSO₄·5H₂O | Ethanol | Not specified | Not specified | High | [13] |

| CrCl₂·6H₂O | Not specified | Not specified | Not specified | High | [13] |

| PbBr₂ | Not specified | Not specified | Not specified | High | [13] |

Table 2: Synthesis from Alternative Starting Materials

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| α-Halo Ketones | o-Phenylenediamine | None | Water | 80 | Moderate to High | [10] |

| α-Hydroxy Ketones | o-Phenylenediamine | 20 mol% I₂ | DMSO | Not specified | 78-99 | [10] |

| Alkenes | o-Phenylenediamine | I₂ / TBHP | DMSO | Not specified | 31-93 | [10] |

| 1-(2-Aminophenyl)pyrroles | Cyclic Ethers | Fe catalyst | Not specified | Not specified | Not specified | [5] |

| o-Nitroamines | Diols / α-Hydroxy Ketones | NaOH | Not specified | Not specified | 44-99 | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key synthetic approaches cited in the literature.

Protocol 1: General Procedure for the Synthesis of Quinoxalines using Alumina-Supported Molybdophosphovanadates

This protocol is adapted from a method demonstrating high yields under mild, heterogeneous conditions.[7]

Experimental Workflow

Caption: Workflow for quinoxaline synthesis using a heterogeneous catalyst.

Procedure:

-

To a mixture of an o-phenylenediamine (1 mmol, 0.108 g) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 0.1 g of the alumina-supported molybdophosphovanadate catalyst.[7]

-

Stir the mixture at room temperature.[7]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]

-

Upon completion, separate the insoluble catalyst by filtration.[7]

-

Dry the filtrate over anhydrous Na₂SO₄.[7]

-

Evaporate the solvent under reduced pressure.[7]

-

Purify the resulting product by recrystallization from ethanol.[7]

Protocol 2: Catalyst-Free Synthesis of Quinoxalines from α-Halo Ketones

This method, described by Nair and group, offers a practical, one-pot synthesis in an aqueous medium.[10]

Procedure:

-

In a suitable reaction vessel, treat the desired o-phenylenediamine (1 equivalent) with a substituted phenacyl bromide (1 equivalent) in water.[10]

-

Heat the reaction mixture to 80 °C.[10]

-

Maintain the temperature and stir the mixture until the reaction is complete, as monitored by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

If necessary, further purify the product by recrystallization.

Protocol 3: Iodine-Catalyzed Synthesis from α-Hydroxy Ketones

This one-pot, two-step procedure was demonstrated by Ma and his group for the efficient synthesis of quinoxaline derivatives.[10]

Procedure:

-

To a solution of an α-hydroxy ketone (1 equivalent) in Dimethyl sulfoxide (DMSO), add Iodine (I₂) (20 mol%).[10]

-

Stir the mixture at the appropriate temperature to facilitate the oxidation of the α-hydroxy ketone to the corresponding 1,2-dicarbonyl compound.

-

Once the oxidation is complete, add the o-phenylenediamine (1 equivalent) to the reaction mixture.

-

Continue stirring until the cyclocondensation is complete, monitoring by TLC.

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Isolate and purify the desired quinoxaline product by column chromatography or recrystallization.[10]

Quinoxaline Derivatives in Signaling Pathways

Quinoxaline scaffolds are integral to many compounds that modulate biological signaling pathways, particularly as kinase inhibitors. Their planar structure allows them to fit into the ATP-binding pockets of various kinases, leading to the inhibition of downstream signaling cascades implicated in diseases like cancer.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The synthesis of quinoxaline derivatives is a mature yet continually evolving field. While classical condensation reactions remain fundamental, modern methodologies focusing on catalytic efficiency, milder conditions, and green chemistry principles offer significant advantages.[1][5][14] The protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for selecting and optimizing synthetic routes to these valuable heterocyclic compounds. The continued exploration of novel catalysts and reaction pathways will undoubtedly lead to even more efficient and sustainable methods for accessing this important class of molecules, paving the way for new discoveries in medicine and materials science.

References

- 1. mtieat.org [mtieat.org]

- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. recipp.ipp.pt [recipp.ipp.pt]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of quinoxaline synthesis by green methods: recent reports | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]

- 13. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 14. tandfonline.com [tandfonline.com]

The Expanding Therapeutic Potential of Novel Quinoxaline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a "privileged" structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new therapeutic agents. This technical guide provides an in-depth overview of the recent advancements in the synthesis and biological evaluation of novel quinoxaline compounds, with a focus on their anticancer, antimicrobial, antiviral, and kinase inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of next-generation pharmaceuticals.

Anticancer Activities of Novel Quinoxaline Derivatives

Recent research has highlighted the significant potential of quinoxaline derivatives as anticancer agents, with several compounds exhibiting potent cytotoxicity against a variety of human cancer cell lines.[1][2] These compounds have been shown to induce apoptosis, inhibit key enzymes involved in cancer progression, and overcome multidrug resistance.[3][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative novel quinoxaline compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| Compound IV | PC-3 (Prostate) | 2.11 | Doxorubicin | - | [4] |

| Compound III | PC-3 (Prostate) | 4.11 | Doxorubicin | - | [4] |

| Compound XVa | HCT116 (Colon) | 4.4 | Doxorubicin | - | [2] |

| Compound XVa | MCF-7 (Breast) | 5.3 | Doxorubicin | - | [2] |

| Compound 21a | MCF-7 (Breast) | 12.9 | Doxorubicin | - | [1] |

| Compound 21a | HepG2 (Liver) | 7.5 | Doxorubicin | - | [1] |

| Tetrazolo[1,5-a]quinoxaline derivatives | Various | > Doxorubicin | Doxorubicin | - | [5] |

Key Mechanisms of Anticancer Action

Topoisomerase II Inhibition and Apoptosis Induction:

Certain quinoxaline-based derivatives have been identified as potent inhibitors of topoisomerase II (Topo II), a critical enzyme in DNA replication and repair.[4] Inhibition of Topo II leads to DNA damage and subsequently triggers apoptosis, or programmed cell death. One study demonstrated that a novel quinoxaline derivative (Compound IV) induced apoptosis in PC-3 prostate cancer cells by arresting the cell cycle in the S phase.[4] This was accompanied by the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2.[4]

VEGFR-2 Inhibition:

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several quinoxaline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[1][6] By blocking the VEGFR-2 signaling pathway, these compounds can effectively suppress tumor propagation.[1]

Experimental Protocols: Anticancer Activity

MTT Assay for Cytotoxicity:

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the quinoxaline compounds and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Activities of Novel Quinoxaline Compounds

Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi.[7][8][9][10] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Quantitative Antimicrobial Activity Data

The antimicrobial activity of quinoxaline compounds is often evaluated by measuring the zone of inhibition in an agar diffusion assay or by determining the minimum inhibitory concentration (MIC).

| Compound(s) | Microorganism | Zone of Inhibition (mm) | Standard | Zone of Inhibition (mm) | Source |

| Symmetrically disubstituted quinoxalines 2, 3, 4, and 5 | Staphylococcus aureus | Significant | Streptomycin (25 µg) | - | [9] |

| Symmetrically disubstituted quinoxalines 2, 3, 4, and 5 | Bacillus subtilis | Significant | Streptomycin (25 µg) | - | [9] |

| Symmetrically disubstituted quinoxalines 2, 3, 4, and 5 | Escherichia coli | Significant | Streptomycin (25 µg) | - | [9] |

| Compound 5j | Rhizoctonia solani | EC50 = 8.54 µg/mL | Azoxystrobin | EC50 = 26.17 µg/mL | [10] |

| Compound 5t | Rhizoctonia solani | EC50 = 12.01 µg/mL | Azoxystrobin | EC50 = 26.17 µg/mL | [10] |

| Quinoxaline sulfonamide 67 | S. aureus | 14 | - | - | [11] |

| Quinoxaline sulfonamide 67 | E. coli | 16 | - | - | [11] |

| Quinoxaline sulfonamide 67 | A. niger | 17 | - | - | [11] |

Experimental Protocols: Antimicrobial Activity

Agar Disc Diffusion Method:

This method is widely used to test the susceptibility of bacteria to antibiotics and other antimicrobial agents.[8][12]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

-

Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the test microorganism.

-

Disc Application: Sterile filter paper discs impregnated with a known concentration of the quinoxaline compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

Antiviral Activities of Novel Quinoxaline Compounds

The quinoxaline scaffold has also been explored for its antiviral potential, with several derivatives showing promising activity against a range of viruses.[13][14][15]

Quantitative Antiviral Activity Data

The antiviral efficacy of quinoxaline compounds is typically determined by measuring the concentration that inhibits viral replication by 50% (EC50 or IC50).

| Compound | Virus | IC50 / EC50 (µM) | Standard | IC50 / EC50 (µM) | Source |

| Compound 1a | HCMV | <0.05 | Ganciclovir | 0.59 | [13] |

| Compound 20 | HCMV | <0.05 | Ganciclovir | 0.59 | [13] |

| Derivative 4 | HCMV | <0.05 | Ganciclovir | 0.059 | [15] |

| Derivative 8 | HCMV | <0.05 | Ganciclovir | 0.059 | [15] |

Experimental Protocols: Antiviral Activity

Viral Replication Assay (General Protocol):

-

Cell Culture: Host cells susceptible to the virus are cultured in microplates.

-

Infection: The cells are infected with the virus in the presence of varying concentrations of the quinoxaline compound.

-

Incubation: The infected cells are incubated to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is quantified using various methods, such as:

-

Plaque Reduction Assay: Counting the number of viral plaques (areas of cell death).

-

qRT-PCR: Quantifying viral nucleic acid levels.

-

ELISA: Detecting viral proteins.

-

-

EC50/IC50 Determination: The concentration of the compound that reduces viral replication by 50% is calculated.

Kinase Inhibitory Activities of Novel Quinoxaline Compounds

Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[16] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Quinoxaline derivatives have emerged as a significant class of kinase inhibitors.[16][17][18]

Quantitative Kinase Inhibitory Activity Data

The inhibitory activity of quinoxaline compounds against specific kinases is determined by in vitro kinase assays.

| Compound | Kinase Target | IC50 (nM) | Source |

| 26e | ASK1 | 30.17 | [19] |

| 4 | ASK1 | 150 | [19] |

| 15 | VEGFR-2 | 1090 | [6] |

| 17b | VEGFR-2 | 1190 | [6] |

Key Signaling Pathways Targeted by Quinoxaline Kinase Inhibitors

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition:

ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular stress responses and apoptosis. A novel quinoxaline derivative, 26e, has been identified as a potent ASK1 inhibitor with an IC50 of 30.17 nM.[19] Inhibition of ASK1 is a promising therapeutic strategy for diseases such as non-alcoholic steatohepatitis.[19]

Experimental Protocols: Kinase Inhibition

In Vitro Kinase Assay (General Protocol):

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

-

Inhibitor Addition: The quinoxaline compound is added to the reaction mixture at various concentrations.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.

-

Detection of Phosphorylation: The level of substrate phosphorylation is measured. This can be done using various methods, including:

-

Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assays: Using ATP detection reagents that produce a luminescent signal inversely proportional to the amount of ATP consumed by the kinase.

-

Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

-

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Conclusion

The quinoxaline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a diverse range of biological activities. The compounds highlighted in this guide represent just a fraction of the ongoing research in this exciting field. The potent anticancer, antimicrobial, antiviral, and kinase inhibitory activities of these novel derivatives underscore their potential for further development into clinically useful drugs. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate further research and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]

- 12. arcjournals.org [arcjournals.org]

- 13. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bioengineer.org [bioengineer.org]

- 17. researchgate.net [researchgate.net]

- 18. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 6-Ethynylquinoxaline in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ethynylquinoxalines, particularly 2- and 3-ethynylquinoxaline, in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This powerful "click chemistry" tool enables the straightforward synthesis of novel 1,2,3-triazole-linked quinoxaline derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

Introduction to Quinoxaline "Click Chemistry"

Quinoxaline moieties are considered privileged scaffolds in drug discovery, appearing in compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The introduction of a triazole ring via CuAAC offers a robust and efficient method to create diverse libraries of quinoxaline derivatives for structure-activity relationship (SAR) studies. The CuAAC reaction is renowned for its high yields, mild reaction conditions, stereospecificity, and broad functional group tolerance, making it an ideal ligation strategy in complex molecular settings.

The reaction involves the copper(I)-catalyzed cycloaddition of a terminal alkyne, such as an ethynylquinoxaline, with an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. This bioorthogonal reaction has become a staple in bioconjugation, drug discovery, and materials science.

Core Reaction and Mechanism

The fundamental transformation involves the reaction between an ethynylquinoxaline and an organic azide in the presence of a copper(I) catalyst. The catalytically active Cu(I) species can be introduced directly (e.g., as CuI or CuBr) or generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate.

Application Notes and Protocols for Fluorescent Labeling of Biomolecules using 6-Ethynylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethynylquinoxaline is an emerging fluorescent probe for the labeling of biomolecules. Its rigid, planar quinoxaline core provides intrinsic fluorescence, while the terminal alkyne group allows for covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[1][2] This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of target molecules in complex biological systems.[3]

These application notes provide an overview of the properties of this compound and detailed protocols for its use in fluorescently labeling proteins and other biomolecules for visualization and analysis.

Principle of Labeling

The fluorescent labeling of biomolecules using this compound is a two-step process. First, a biomolecule of interest is metabolically, enzymatically, or chemically modified to incorporate an azide group. Subsequently, the azide-modified biomolecule is reacted with this compound. The copper-catalyzed or strain-promoted cycloaddition reaction forms a stable triazole linkage, covalently attaching the fluorescent quinoxaline moiety to the target.[3]

Photophysical Properties

The fluorescent properties of quinoxaline derivatives are influenced by their substitution and the local environment. While specific data for this compound is not extensively published, related quinoxaline compounds exhibit fluorescence emission in the blue to green region of the spectrum. The following table summarizes hypothetical photophysical data for this compound and its bioconjugate, based on typical values for similar fluorophores.

| Property | This compound (Free Dye) | This compound-Bioconjugate |

| Excitation Maximum (λex) | ~350 nm | ~355 nm |

| Emission Maximum (λem) | ~450 nm | ~460 nm |

| Molar Extinction Coefficient (ε) | ~15,000 M⁻¹cm⁻¹ | ~18,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | ~0.30 | ~0.45 |

| Fluorescence Lifetime (τ) | ~2 ns | ~3.5 ns |

Note: These are estimated values and should be experimentally determined for specific applications.

Experimental Protocols

Protocol 1: General Protein Labeling using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an azide-modified protein with this compound.

Materials:

-

Azide-modified protein

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris-buffered saline (TBS), pH 7.4

-

DMSO (Dimethyl sulfoxide)

-

Size-exclusion chromatography column (e.g., PD-10)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 µM in TBS.

-

Add the this compound stock solution to a final concentration of 100-500 µM.

-

Add the CuSO₄ stock solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the excess labeling reagents by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

-

-

Characterization:

-

Confirm labeling by measuring the absorbance and fluorescence of the purified protein conjugate.

-

Analyze the labeling efficiency using SDS-PAGE followed by in-gel fluorescence scanning.

-

Protocol 2: Live Cell Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling azide-modified biomolecules on the surface of live cells. For intracellular targets, a cell-permeable cyclooctyne-modified this compound would be required.

Materials:

-

Cells with azide-modified surface biomolecules (e.g., through metabolic labeling with an azido sugar)

-

DBCO (Dibenzocyclooctyne) or other strained alkyne-modified this compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency in a suitable imaging dish or plate.

-

-

Labeling:

-

Wash the cells twice with warm PBS.

-

Prepare a labeling solution of the strained alkyne-modified this compound in serum-free cell culture medium at a final concentration of 10-50 µM.

-

Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Wash the cells three times with warm PBS to remove any unbound probe.

-

-

Imaging:

-

Add fresh cell culture medium to the cells.

-

Image the cells using a fluorescence microscope with appropriate filter sets for the quinoxaline fluorophore.

-

Diagrams

Caption: Experimental workflow for fluorescent labeling.

Caption: Labeling a cell surface receptor for imaging.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | Inefficient azide incorporation. | Optimize the metabolic or chemical azide labeling step. |

| Inactive copper catalyst (CuAAC). | Use freshly prepared sodium ascorbate. Ensure all reagents are of high quality. | |

| Steric hindrance. | Introduce a linker between the azide and the biomolecule. | |

| High Background Fluorescence | Excess unbound probe. | Improve the purification step (e.g., use a longer size-exclusion column). For cell imaging, increase the number of washing steps. |

| Non-specific binding of the probe. | Include a blocking step (e.g., with BSA) before labeling. Reduce the concentration of the probe. | |

| Photobleaching | High excitation light intensity. | Reduce the laser power or exposure time during imaging. Use an anti-fade mounting medium. |

Conclusion

This compound, in combination with bioorthogonal click chemistry, presents a promising approach for the fluorescent labeling of biomolecules. The protocols provided herein offer a starting point for researchers to apply this technology in their specific experimental systems. As with any fluorescent probe, optimization of labeling conditions and careful characterization of the resulting conjugates are crucial for obtaining reliable and reproducible results. The continued development of novel quinoxaline-based fluorophores is expected to further expand the toolkit available for biological imaging and analysis.

References

Application Notes: 6-Ethynylquinoxaline for Live-Cell Imaging

Introduction

6-Ethynylquinoxaline is a versatile chemical probe for the investigation of biological processes in living cells. Its utility stems from the presence of a terminal alkyne group, which serves as a bioorthogonal handle for "click" chemistry. This allows for a two-step labeling strategy where the quinoxaline moiety can be first incorporated into a biomolecule or cellular structure of interest, followed by the covalent attachment of a fluorescent reporter for visualization. The quinoxaline scaffold itself may offer unique photophysical properties, potentially acting as a fluorophore with environmentally sensitive emission characteristics. These notes provide detailed protocols for the application of this compound and its derivatives in live-cell imaging for researchers in cell biology, pharmacology, and drug development.

The primary advantage of using bioorthogonal reporters like this compound is the ability to perform highly specific labeling in the complex environment of a living cell with minimal perturbation to normal cellular processes.[1][2] The alkyne group is largely inert within biological systems until it is selectively reacted with an azide-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][3] This enables researchers to tag and track a wide range of biomolecules, including proteins, nucleic acids, and glycans.

Principle of the Method: Bioorthogonal Labeling

The use of this compound in live-cell imaging is based on the principles of bioorthogonal chemistry. The experimental approach involves two key steps:

-

Incorporation: A biomolecule of interest is metabolically, enzymatically, or synthetically tagged with the this compound moiety. For example, a derivative of this compound could be designed to mimic a natural metabolite and be incorporated into newly synthesized macromolecules like DNA or RNA.

-

Labeling: The alkyne-tagged biomolecule is then specifically labeled with a fluorescent probe that contains a reactive azide group. This reaction, commonly a form of "click chemistry," is highly efficient and occurs under biologically compatible conditions.[2] For live-cell applications, strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred as it does not require a cytotoxic copper catalyst.[3]

Figure 1: Bioorthogonal labeling strategy using this compound.

Data Presentation

The successful application of this compound for live-cell imaging depends on optimizing several experimental parameters. The following tables provide a summary of typical quantitative data for a hypothetical this compound-based metabolic label for DNA synthesis, analogous to 5-ethynyl-2'-deoxyuridine (EdU).

Table 1: Recommended Reagent Concentrations

| Reagent | Stock Concentration | Working Concentration | Solvent |

|---|---|---|---|

| This compound-dNTP | 10 mM | 1-10 µM | DMSO or PBS |

| Azide-Fluorophore (e.g., AF488-azide) | 1 mM | 2-5 µM | DMSO |

| Copper (II) Sulfate (for CuAAC) | 100 mM | 1-2 mM | H₂O |

| Sodium Ascorbate (for CuAAC) | 500 mM | 10-20 mM | H₂O |

| DBCO-Fluorophore (for SPAAC) | 1 mM | 5-20 µM | DMSO |

Table 2: Incubation Times and Conditions

| Step | Parameter | Recommended Value | Notes |

|---|---|---|---|

| Metabolic Labeling | Incubation Time | 30 min - 24 hours | Dependent on cell cycle and metabolic rate. |

| Temperature | 37°C | Standard cell culture conditions. | |

| CuAAC Reaction | Incubation Time | 30 minutes | For fixed and permeabilized cells. |

| Temperature | Room Temperature | ||

| SPAAC Reaction | Incubation Time | 1 - 2 hours | For live-cell labeling. |

| Temperature | 37°C | In complete cell culture medium. |

| Imaging | Post-Labeling Wash | 2-3 times with PBS | To remove unbound fluorophore. |

Table 3: Cytotoxicity and Photostability

| Parameter | Metric | Value | Conditions |

|---|---|---|---|

| Cytotoxicity | CC₅₀ (this compound-dNTP) | > 100 µM | 24-hour incubation in HeLa cells. |

| Signal-to-Noise Ratio | Ratio | > 10 | Compared to unlabeled control cells. |

| Photostability | Half-life | > 100 images | Continuous excitation at 488 nm. |

Experimental Protocols

Here we provide detailed protocols for the use of a hypothetical this compound-based nucleoside analogue for labeling newly synthesized DNA in live cells.

Protocol 1: Metabolic Labeling of Nascent DNA

This protocol describes the incorporation of a this compound-containing deoxyribonucleoside (6-EQ-dN) into the DNA of actively dividing cells.

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom 96-well plate or chamber slide) and grow to 50-70% confluency.

-

Preparation of Labeling Medium: Prepare a stock solution of 6-EQ-dN at 10 mM in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 10 µM.

-

Labeling: Remove the existing medium from the cells and add the labeling medium.

-

Incubation: Incubate the cells for a period ranging from 30 minutes to 24 hours at 37°C in a CO₂ incubator. The optimal time will depend on the cell type and the specific biological question.

-

Washing: After incubation, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove the unincorporated 6-EQ-dN.

Protocol 2: Live-Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for fluorescently labeling the incorporated alkyne group in living cells.

-

Preparation of SPAAC Reagent: Prepare a 1 mM stock solution of a cell-permeable cyclooctyne-fluorophore conjugate (e.g., DBCO-488) in DMSO.

-

Labeling Reaction: Dilute the DBCO-fluorophore stock solution in complete cell culture medium to a final concentration of 10 µM. Add this solution to the cells that have been metabolically labeled with 6-EQ-dN.

-

Incubation: Incubate the cells for 1-2 hours at 37°C, protected from light.

-

Washing: Gently wash the cells three times with pre-warmed imaging medium (e.g., phenol red-free medium) to remove unbound fluorophore.

-

Imaging: The cells are now ready for live-cell fluorescence microscopy.

Figure 2: Step-by-step workflow for live-cell labeling and imaging.

Protocol 3: Fixed-Cell Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For applications where live-cell imaging is not required, or for higher labeling efficiency, CuAAC can be performed on fixed cells.

-

Metabolic Labeling: Follow steps 1-5 from Protocol 1.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS, then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Preparation of Click Reaction Cocktail: Prepare the following cocktail immediately before use. For a 1 ml reaction volume:

-

880 µl PBS

-

10 µl of 100 mM Copper (II) Sulfate

-

20 µl of 500 mM Sodium Ascorbate (freshly prepared)

-

2 µl of 1 mM Azide-Fluorophore stock solution

-

Vortex to mix.

-

-

Click Reaction: Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and proceed with imaging.

Mandatory Visualizations

Figure 3: Logical relationships in the imaging experiment.

References

6-Ethynylquinoxaline: A Versatile Building Block for Advanced Functional Materials

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethynylquinoxaline is a highly versatile heterocyclic building block that has garnered significant interest in the development of advanced functional materials. Its rigid, planar quinoxaline core, combined with the reactive ethynyl group, provides a unique platform for the synthesis of novel organic semiconductors, fluorescent chemosensors, and potential therapeutic agents. The quinoxaline moiety, being electron-deficient, imparts desirable electronic properties, while the terminal alkyne serves as a key functional handle for a variety of powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and Sonogashira coupling.[1][2][] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the creation of functional materials.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling of a halogenated quinoxaline precursor, typically 6-bromoquinoxaline, with a protected or terminal alkyne. A common strategy involves the use of trimethylsilylacetylene followed by deprotection.

Protocol 1: Synthesis of 6-((Trimethylsilyl)ethynyl)quinoxaline

This protocol outlines the Sonogashira coupling of 6-bromoquinoxaline with trimethylsilylacetylene.

Materials:

-

6-Bromoquinoxaline

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a dry Schlenk flask, add 6-bromoquinoxaline (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), CuI (0.06 equiv), and PPh₃ (0.06 equiv).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous THF and anhydrous Et₃N to the flask.

-

Add trimethylsilylacetylene (1.5 equiv) dropwise to the stirred solution.

-

Heat the reaction mixture to 60 °C and stir for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-((trimethylsilyl)ethynyl)quinoxaline as a solid.

Protocol 2: Deprotection to Yield this compound

This protocol describes the removal of the trimethylsilyl (TMS) protecting group.

Materials:

-

6-((Trimethylsilyl)ethynyl)quinoxaline

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Dissolve 6-((trimethylsilyl)ethynyl)quinoxaline (1.0 equiv) in a mixture of methanol and dichloromethane.

-

Add potassium carbonate (2.0 equiv) to the solution.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvents under reduced pressure.

-

Add water to the residue and extract with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Functional Materials

Organic Electronics: Donor-Acceptor Polymers for Solar Cells

The electron-accepting nature of the quinoxaline core makes this compound an excellent building block for donor-acceptor (D-A) conjugated polymers used in organic solar cells (OSCs). The ethynyl linkage provides a rigid and planar backbone, facilitating intermolecular π-π stacking and efficient charge transport.

Application Note: Polymers incorporating this compound often exhibit broad absorption spectra and deep highest occupied molecular orbital (HOMO) energy levels, which can lead to high open-circuit voltages (Voc) in OSCs. The performance of these polymers can be fine-tuned by copolymerizing this compound with various electron-donating comonomers.

Protocol 3: Synthesis of a Quinoxaline-Based D-A Polymer via Stille Polymerization

This protocol describes a representative Stille cross-coupling polymerization of a distannylated donor monomer with a dibrominated quinoxaline derivative (as a conceptual analogue to a polymerizable this compound derivative).

Materials:

-

Dibromo-quinoxaline derivative (monomer A)

-

Distannyl-donor comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (monomer B)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous chlorobenzene or toluene

-

Stannyl scavenger (e.g., 2-(tributylstannyl)thiophene)

-

Methanol, Hexane, Acetone

-

Soxhlet extraction apparatus

Procedure:

-

In a flame-dried Schlenk tube, dissolve monomer A (1.0 equiv), monomer B (1.0 equiv), Pd₂(dba)₃ (0.015 equiv), and P(o-tol)₃ (0.06 equiv) in anhydrous chlorobenzene.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Heat the mixture at 100-120 °C for 48 hours under an inert atmosphere.

-

Add a stannyl scavenger to end-cap the polymer chains and stir for 2 hours.

-

Precipitate the polymer by pouring the hot solution into vigorously stirred methanol.

-

Collect the polymer by filtration and purify by Soxhlet extraction with methanol, hexane, and acetone to remove catalyst residues and oligomers.

-

Extract the final polymer with chloroform or chlorobenzene.

-

Precipitate the purified polymer in methanol, filter, and dry under vacuum.

Table 1: Representative Properties of Quinoxaline-Based Polymers for Organic Solar Cells